![molecular formula C26H34N2O11 B12622316 Oxalic acid;(3,4,5-trimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B12622316.png)
Oxalic acid;(3,4,5-trimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone
Description
The compound Oxalic acid;(3,4,5-trimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone features a piperazine core substituted with two distinct aromatic groups:
Properties
Molecular Formula |
C26H34N2O11 |
---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
oxalic acid;(3,4,5-trimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H32N2O7.C2H2O4/c1-28-18-8-7-16(21(31-4)23(18)33-6)15-25-9-11-26(12-10-25)24(27)17-13-19(29-2)22(32-5)20(14-17)30-3;3-1(4)2(5)6/h7-8,13-14H,9-12,15H2,1-6H3;(H,3,4)(H,5,6) |
InChI Key |
SRKFBFRQCHERQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC)OC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
Step 1: Synthesis of Trimethoxyphenyl Derivative
The initial step involves synthesizing a trimethoxyphenyl derivative. This can be achieved through:
- Methoxylation : Using methanol and a suitable catalyst (e.g., sulfuric acid) to introduce methoxy groups onto phenolic compounds.
Step 2: Formation of Piperazine Ring
The piperazine moiety can be synthesized by reacting a suitable amine with a carbonyl compound under acidic conditions. This step typically involves:
- Condensation Reaction : The reaction of an amine with an aldehyde or ketone to form a piperazine derivative.
Specific Reaction Conditions
Step | Reactants | Conditions | Yield |
---|---|---|---|
1 | Phenol, Methanol | Sulfuric Acid, Heat | Moderate |
2 | Piperazine, Aldehyde | Acidic Medium | High |
Research indicates various methodologies for synthesizing oxalic acid derivatives and their complex structures. Notably:
Oxidative Methods : Some studies suggest using oxidative conditions to promote the formation of oxalic acid from simpler carboxylic acids or alcohols.
Catalytic Methods : The use of catalysts such as palladium or platinum has been shown to enhance yields in reactions involving piperazine derivatives.
The preparation of (3,4,5-trimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone involves intricate synthetic strategies that require careful control of reaction conditions and reactant selection. Future studies may focus on optimizing these methods further to improve yields and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;(3,4,5-trimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, particularly the oxalic acid moiety.
Substitution: The trimethoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Oxalic acid;(3,4,5-trimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action for oxalic acid;(3,4,5-trimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone involves its interaction with various molecular targets. The trimethoxyphenyl groups are known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects. The piperazine ring may also contribute to its biological activity by interacting with neurotransmitter receptors .
Comparison with Similar Compounds
Piperazine-Based Methanones
Compound Name | Substituents on Piperazine | Key Properties | Biological Activity | Reference |
---|---|---|---|---|
Target Compound | 3,4,5-Trimethoxyphenyl (methanone); 2,3,4-trimethoxyphenylmethyl | High lipophilicity; oxalic acid improves solubility | Anticancer (hypothesized), antimicrobial (analog data) | |
4-(4-Methylphenyl)piperazin-1-ylmethanone | 4-Methylphenyl; 3,4,5-trimethoxyphenyl | MW: 370.44; CID: 1364459 | Not reported; structural analog | |
[4-(4-Methoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | 4-Methoxyphenyl; 3,4,5-trimethoxyphenyl | Synonyms: BRN 1605756 | Tubulin inhibition (inferred) | |
4-(2-Chlorophenyl)piperazin-1-ylmethanone | 2-Chlorophenyl; 3,4,5-trimethoxyphenyl | CAS: 17766-64-2 | Not reported |
Key Observations :
- Substituent Position : The 2,3,4-trimethoxyphenylmethyl group in the target compound introduces steric bulk and additional hydrogen-bonding sites compared to simpler substituents (e.g., 4-methylphenyl) .
- Methoxy Groups : The 3,4,5-trimethoxyphenyl moiety is associated with tubulin polymerization inhibition, a mechanism shared with Combretastatin A-4 .
Combretastatin A-4 Analogs
Combretastatin A-4 derivatives often feature a 3,4,5-trimethoxyphenyl group linked to a stilbene or heterocyclic core. While the target compound lacks a double bond (a hallmark of Combretastatins), its piperazine scaffold may confer unique pharmacokinetic properties:
Heterocyclic Methanones
Key Observations :
- Piperazine vs. Heterocycles : Piperazine derivatives like the target compound may exhibit improved metabolic stability compared to imidazole or thiazole analogs due to reduced ring strain .
- Activity Profile: While imidazole and thiazole derivatives show direct tubulin inhibition, piperazine-linked methanones may act via alternative pathways (e.g., kinase modulation) .
Biological Activity
The compound Oxalic acid;(3,4,5-trimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be broken down into two main components: oxalic acid and a piperazine derivative with trimethoxyphenyl groups. The presence of methoxy groups is significant as they often enhance the lipophilicity and biological activity of organic compounds.
Chemical Formula
- IUPAC Name : Oxalic acid; (3,4,5-trimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone
- Molecular Formula : CHNO
- Molecular Weight : 394.44 g/mol
Structural Representation
The structural representation includes:
- Oxalic Acid : A dicarboxylic acid known for its role in various biochemical processes.
- Piperazine Ring : A six-membered ring containing two nitrogen atoms, commonly found in pharmacological compounds.
Antiproliferative Effects
Recent studies have demonstrated that derivatives of the compound exhibit notable antiproliferative activity against various cancer cell lines. For instance:
- Cytotoxicity Testing : Compounds derived from similar structures have shown IC values ranging from 1.38 to 3.21 μM against hepatocellular carcinoma (HepG2) cells, indicating strong cytotoxic potential .
Compound | IC (μM) | Cell Line |
---|---|---|
9 | 1.38 | HepG2 |
10 | 2.52 | HepG2 |
11 | 3.21 | HepG2 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : This mechanism is crucial for disrupting mitotic spindle formation, leading to apoptosis in cancer cells .
- Induction of Apoptosis : Studies indicate that certain derivatives promote apoptosis by altering mitochondrial membrane potential and increasing levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation .
Case Study 1: HepG2 Cell Line
In a controlled study focusing on the HepG2 liver cancer cell line:
- The compound demonstrated a significant reduction in cell viability at low concentrations.
- Flow cytometry analysis revealed an increase in Annexin-V positive cells, indicating early apoptotic changes .
Case Study 2: NCI-60 Cell Line Screening
A broader screening using the NCI-60 panel highlighted:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.